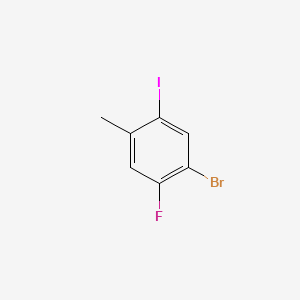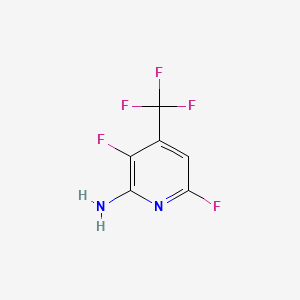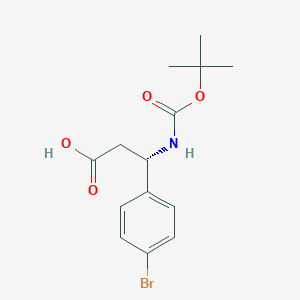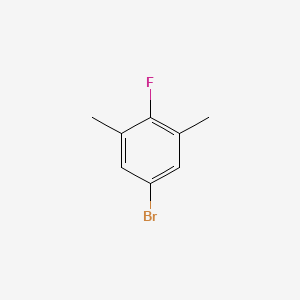
5-Bromo-2-fluoro-1,3-dimethylbenzene
Vue d'ensemble
Description
5-Bromo-2-fluoro-1,3-dimethylbenzene, also known as 4-Bromo-2,6-dimethylfluorobenzene, is a chemical compound with the molecular formula C8H8BrF . It is used in laboratory research .
Synthesis Analysis
The synthesis of 5-Bromo-2-fluoro-1,3-dimethylbenzene involves several steps. The process starts with 4-Bromo-2,6-dimethylaniline, which is treated with sulfuric acid and sodium nitrite to form a diazonium salt. This salt is then reacted with hydrogen fluoride to yield the desired product .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-fluoro-1,3-dimethylbenzene consists of a benzene ring substituted with bromine, fluorine, and two methyl groups . The InChI key for this compound is ZXPHUVHMBKRRJF-UHFFFAOYSA-N .Chemical Reactions Analysis
As a benzene derivative, 5-Bromo-2-fluoro-1,3-dimethylbenzene can undergo electrophilic aromatic substitution reactions . The presence of electron-donating methyl groups and electron-withdrawing bromine and fluorine atoms on the benzene ring can influence the reactivity and regioselectivity of these reactions .Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-1,3-dimethylbenzene is a solid compound . It has a molecular weight of 203.05 . The density of this compound is approximately 1.4 g/cm³ . It has a boiling point of 205.0±35.0 °C at 760 mmHg .Applications De Recherche Scientifique
Organic Synthesis
5-Bromo-2-fluoro-1,3-dimethylbenzene: is a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of bromo and fluoro substituents into complex molecules. This compound can be used in the synthesis of various pharmaceuticals, agrochemicals, and polymers by facilitating halogenation reactions, where the bromine and fluorine atoms can be replaced with other functional groups through substitution reactions .
Material Science
In material science, this compound’s derivatives can be used to modify the properties of materials. For example, the introduction of this compound into polymers can enhance their thermal stability and chemical resistance. It can also be used to create novel materials with specific electronic or photonic properties, which are essential in the development of OLEDs and other electronic devices .
Medicinal Chemistry
In medicinal chemistry, 5-Bromo-2-fluoro-1,3-dimethylbenzene serves as a building block for the synthesis of various biologically active molecules. Its incorporation into drug candidates can improve their metabolic stability and increase their affinity for biological targets. This is particularly useful in the design of new anticancer, antiviral, and antibacterial agents .
Catalysis
This compound can act as a ligand in catalytic systems. Its bromo and fluoro groups can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst. Such systems are crucial in developing environmentally friendly chemical processes, including those that involve carbon-carbon bond formation .
Environmental Studies
5-Bromo-2-fluoro-1,3-dimethylbenzene: can be used as a tracer or model compound in environmental studies to understand the behavior of brominated and fluorinated organic compounds in nature. Its degradation pathways and interaction with environmental factors provide insights into pollution control and remediation strategies .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, such as gas chromatography and mass spectrometry. This helps in the detection and quantification of complex mixtures and pollutants in environmental samples .
Nanotechnology
The compound’s ability to form self-assembled monolayers on surfaces makes it useful in nanotechnology. These monolayers can be used to modify surface properties, create nanoscale patterns, or as a component in the fabrication of nanodevices .
Photovoltaic Research
In photovoltaic research, 5-Bromo-2-fluoro-1,3-dimethylbenzene can be used to synthesize components of organic solar cells. Its structural motifs can be part of electron-donating or electron-accepting materials that improve the efficiency of solar energy conversion .
Mécanisme D'action
Target of Action
5-Bromo-2-fluoro-1,3-dimethylbenzene is a derivative of benzene, a cyclic hydrocarbon Like other benzene derivatives, it may interact with various enzymes, receptors, and other proteins within the cell .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to participate in various biochemical reactions, including electrophilic aromatic substitution .
Pharmacokinetics
It’s known that the compound is practically insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Benzene derivatives can cause various cellular changes due to their ability to form covalent bonds with cellular macromolecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-1,3-dimethylbenzene. For instance, its stability may be affected by temperature and light exposure . Additionally, its efficacy may be influenced by the pH and ionic strength of its environment .
Safety and Hazards
5-Bromo-2-fluoro-1,3-dimethylbenzene may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area when handling this compound .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHUVHMBKRRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371256 | |
| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-1,3-dimethylbenzene | |
CAS RN |
99725-44-7 | |
| Record name | 5-bromo-2-fluoro-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dimethyl-2-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



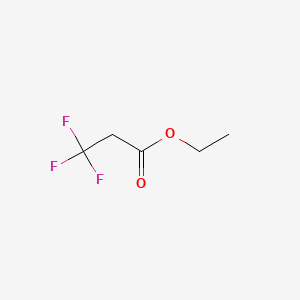
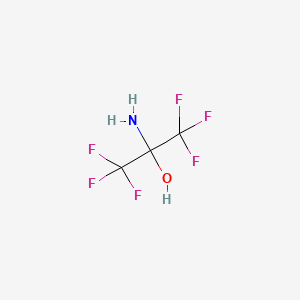
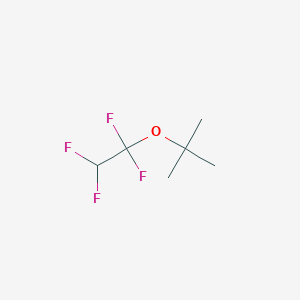


![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)

